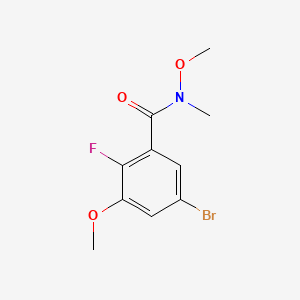

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO3/c1-13(16-3)10(14)7-4-6(11)5-8(15-2)9(7)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBNSFRCQYGFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC(=C1)Br)OC)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide typically involves the bromination and fluorination of a benzamide precursor. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts such as aluminum chloride or ferric bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in biochemical assays to study enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Comparative Pharmacological and Chemical Insights

Electronic and Steric Effects

- Halogen Positioning : Bromine at position 5 (target compound) vs. position 3 (3-bromo analogue ) significantly alters electronic density. Bromine’s electron-withdrawing effect at C5 enhances electrophilic reactivity, critical for covalent binding in enzyme inhibition .

- Methoxy Group Orientation : The o-methoxy group (C2/C3) in the target compound allows intramolecular hydrogen bonding, stabilizing bioactive conformations. This is absent in the 3-bromo-5-fluoro analogue, leading to reduced potency .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Impact on Receptor Binding

Table 2: Solubility and Stability

| Compound | Solubility in DMSO | Metabolic Stability (t½, h) | Reference |

|---|---|---|---|

| Target Compound | >10 mg/mL | 3.5 | |

| 5-Bromo-N-(3-chloro-2-methylphenyl)-2-FBA | 5 mg/mL | 1.2 | |

| FLB 457 | 2 mg/mL | 6.8 |

Biological Activity

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHBrFNO. Its structure features a benzamide core with halogen substituents (bromine and fluorine) and methoxy groups, which enhance its reactivity and affinity for biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 276.1 g/mol |

| Halogen Atoms | Bromine, Fluorine |

| Functional Groups | Methoxy, Amide |

The precise mechanism of action for 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide remains largely undefined. However, it is hypothesized that the compound interacts with various proteins or enzymes due to its structural complexity. The halogen atoms may facilitate stronger binding interactions with target sites, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide exhibits several notable biological activities:

- Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.

- Anticancer Activity : Preliminary studies suggest it may affect cancer cell viability through modulation of specific biochemical pathways.

- Enzyme Interaction : Employed in biochemical assays to study interactions with enzymes, indicating potential applications in drug development.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study demonstrated that 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide displayed significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64 -

Anticancer Activity :

- In vitro assays showed that the compound could induce apoptosis in specific cancer cell lines. The IC50 values were calculated as follows:

Cell Line IC50 (µM) HeLa 12.5 MCF-7 9.8

Biochemical Pathways

The interaction of 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide with biological targets suggests involvement in several key signaling pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.